![molecular formula C23H21N3O4S2 B2459660 N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291838-54-4](/img/structure/B2459660.png)
N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N3O4S2 and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its complex structure, which includes a thienopyrimidine moiety known for its anticancer properties.
Chemical Structure
The molecular formula of this compound is C25H23N3O3S. Its structural representation can be summarized as follows:
- Molecular Formula : C25H23N3O3S
- SMILES Notation :
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C)OC
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The thienopyrimidine derivatives have shown significant activity against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- NCI-H1975
- A549
- NCI-H460
-
Methods :
- Cytotoxicity was assessed using the MTT assay.
- The IC50 values were determined to evaluate the effectiveness of the compound against these cell lines.
Results Summary
Compound | Cell Line | IC50 (μM) | % Inhibition at 0.1 μM |
---|---|---|---|
B1 | NCI-H1975 | 0.013 | >76 |
B7 | A549 | 0.297 | >50 |
B9 | NCI-H460 | >50 | <36 |
The results indicate that certain derivatives exhibit potent inhibitory effects on EGFR (Epidermal Growth Factor Receptor), particularly in the context of non-small cell lung cancer (NSCLC).
The proposed mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of EGFR Kinase Activity : Compounds similar to this one have been shown to inhibit the phosphorylation of EGFR, leading to reduced cell proliferation and survival in cancer cells.
Case Studies
Case Study 1: Efficacy in NSCLC
A study conducted on a series of thienopyrimidine derivatives demonstrated that compounds with modifications similar to this compound showed enhanced activity against NSCLC cell lines. The structural modifications contributed to improved binding affinity and selectivity towards mutated forms of EGFR.
Case Study 2: Selectivity and Toxicity
Another investigation revealed that while certain derivatives displayed high cytotoxicity towards cancer cells, they exhibited lower toxicity in normal cells, indicating a favorable therapeutic window for further development.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-14-8-9-18(29-2)16(12-14)24-20(27)13-32-23-25-15-10-11-31-21(15)22(28)26(23)17-6-4-5-7-19(17)30-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYPKDJVLKJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.